![molecular formula C15H16N2O3 B2735639 Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 1264039-47-5](/img/structure/B2735639.png)
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate
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Overview
Description
“Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate” is a chemical compound . It belongs to the family of nitrogen-containing heterocycles, specifically the structurally diverse indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .
Synthesis Analysis
The synthesis of indazoles, including “Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate”, has been a subject of interest due to their wide variety of biological properties . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
- Some indole derivatives, including compounds similar to ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate, have demonstrated anti-inflammatory and analgesic effects . These properties make them relevant for managing pain and inflammation-related conditions.
- Researchers have investigated indazole derivatives as potential MR antagonists. For instance, the compound (3S,3aR)-2-(3-Chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid exhibited oral efficacy as an MR antagonist . Understanding the interaction of ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate with MR could provide insights into its pharmacological effects.
Anti-Inflammatory and Analgesic Properties
Mineralocorticoid Receptor (MR) Antagonism
Future Directions
properties
IUPAC Name |
ethyl 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)14-12-6-4-9-8-10(19-2)5-7-11(9)13(12)16-17-14/h5,7-8H,3-4,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMSISVEUZVFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=C(C2=NN1)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate |
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